molecular formula C22H22BrNO5S B12985588 N-(2-((3-Bromophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

N-(2-((3-Bromophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

Cat. No.: B12985588
M. Wt: 492.4 g/mol
InChI Key: IRNXFWPOHSPXMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-Bromophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 3-bromophenyl(hydroxy)methyl moiety attached to a 4,5-dimethoxyphenyl ring, which is further linked to a 4-methylbenzenesulfonamide group.

Properties

Molecular Formula

C22H22BrNO5S

Molecular Weight

492.4 g/mol

IUPAC Name

N-[2-[(3-bromophenyl)-hydroxymethyl]-4,5-dimethoxyphenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C22H22BrNO5S/c1-14-7-9-17(10-8-14)30(26,27)24-19-13-21(29-3)20(28-2)12-18(19)22(25)15-5-4-6-16(23)11-15/h4-13,22,24-25H,1-3H3

InChI Key

IRNXFWPOHSPXMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(C3=CC(=CC=C3)Br)O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-Bromophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-Bromophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-((3-Bromophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((3-Bromophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and related sulfonamide derivatives:

Compound Name Core Structure Substituents Physical State Yield (%) Key Spectral Data (NMR, HRMS) Source
N-(2-((3-Bromophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide (Target) 4,5-dimethoxyphenyl sulfonamide 3-Bromophenyl(hydroxy)methyl Not reported N/A Not available in evidence Inference
N-(Buta-2,3-dien-1-yl)-N-(2-(hydroxymethyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide (S12n) 4,5-dimethoxyphenyl sulfonamide Buta-2,3-dien-1-yl, hydroxymethyl Amorphous white solid 57 1H NMR (δ 7.2–6.8 ppm, aromatic protons)
N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide (9) Bromoformylphenyl sulfonamide 4-Bromo, formyl Not reported Not given IR (C=O stretch at 1680 cm⁻¹)
N-(2-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide Cyclohexadienylidene sulfonamide 3,5-di-tert-butyl-4-oxocyclohexadienylidene, 4,5-dimethoxy Yellow solid Not given 13C NMR (δ 180 ppm, ketone carbon)
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) Benzamide 4-Bromo, 4-methoxy-2-nitrophenyl Crystalline solid Not given X-ray diffraction data

Key Observations

Substituent Effects: The 3-bromophenyl(hydroxy)methyl group in the target compound distinguishes it from analogs like S12n (), which replaces bromine with a butadienyl group. Methoxy groups in the 4,5-dimethoxyphenyl core improve solubility in organic solvents compared to non-methoxylated analogs (e.g., compound 9 in ) .

Synthesis and Yields: The target compound’s synthesis likely involves bromination and hydroxymethylation steps akin to ’s protocols (e.g., MnO₂ oxidation for aldehyde formation, bromine introduction via NaBr/NaClO). However, yields for such multi-step reactions are typically moderate (e.g., 57% for S12n in ) . Rhodium-catalyzed methods () offer enantioselectivity but may struggle with steric hindrance from bulky groups like 3-bromophenyl .

Physical and Spectral Properties :

  • Brominated compounds (e.g., target compound, 4MNB in ) often exhibit higher melting points due to enhanced intermolecular interactions .
  • HRMS and NMR data () confirm structural integrity: hydroxymethyl protons appear at δ 4.5–5.0 ppm, while aromatic protons in dimethoxyphenyl rings resonate at δ 6.6–7.2 ppm .

Functional Analogues :

  • 4MNB () shares a brominated aromatic ring but lacks the sulfonamide moiety, limiting direct pharmacological comparisons.
  • Cyclohexadienylidene derivatives () demonstrate how electron-withdrawing groups (e.g., ketones) alter electronic properties compared to the target compound’s hydroxymethyl group .

Research Implications

  • Synthetic Challenges : Low yields in multi-step syntheses (e.g., 57% for S12n) highlight the need for optimized catalytic systems to handle steric bulk .
  • Spectroscopic Validation : Cross-referencing NMR/HRMS data () ensures structural fidelity in complex sulfonamides .

Biological Activity

N-(2-((3-Bromophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is a complex organic compound with significant biological activity attributed primarily to its sulfonamide component. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₈BrN₁O₄S, indicating the presence of bromine, nitrogen, oxygen, and sulfur. Its structure features multiple aromatic rings and functional groups, including:

  • Sulfonamide Group : Known for antibacterial activity.
  • Bromophenyl Substituent : May enhance biological activity through electronic effects.
  • Methoxy Groups : Potentially improve solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Antibacterial Exhibits significant antibacterial properties against Gram-positive bacteria due to the sulfonamide moiety.
Anticancer Compounds with similar structures have shown potential in inhibiting cancer cell proliferation.
Enzyme Inhibition May inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Bacterial Growth : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby disrupting DNA synthesis in bacteria.
  • Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by affecting microtubule dynamics and activating caspase pathways .
  • Enzyme Interaction : Potential interactions with specific enzymes could lead to altered metabolic pathways in target cells.

Antibacterial Efficacy

In a study evaluating the antibacterial properties of various sulfonamides, this compound demonstrated significant activity against several strains of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established sulfonamide antibiotics.

Anticancer Activity

Research involving analogs of this compound indicated that it could induce apoptosis in MDA-MB-231 breast cancer cells. At concentrations around 10 μM, it was observed that the compound significantly increased caspase-3 activity, suggesting a mechanism for promoting programmed cell death in malignant cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.